molecular formula C6H9N3O2 B6228787 methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 1502182-37-7

methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B6228787
CAS No.: 1502182-37-7
M. Wt: 155.15 g/mol
InChI Key: BOTDGGBMJLBJHZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit fungal enzymes, thereby exhibiting antifungal activity . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methyl ester group can affect the compound’s solubility, stability, and interaction with biological targets compared to its ethyl ester counterpart.

Properties

CAS No.

1502182-37-7

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-(4-methyl-1,2,4-triazol-3-yl)acetate

InChI

InChI=1S/C6H9N3O2/c1-9-4-7-8-5(9)3-6(10)11-2/h4H,3H2,1-2H3

InChI Key

BOTDGGBMJLBJHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CC(=O)OC

Purity

95

Origin of Product

United States

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